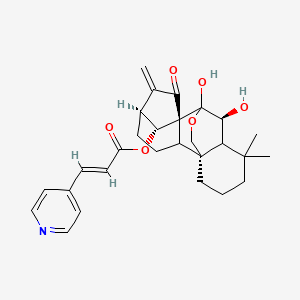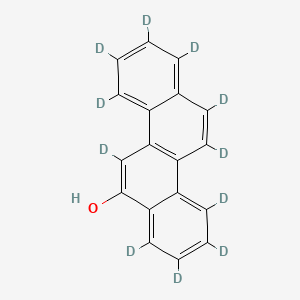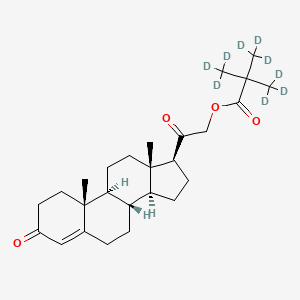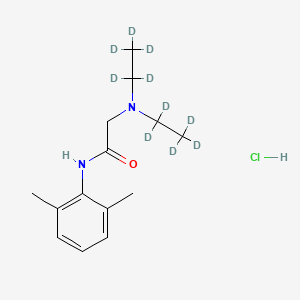
Etodroxizine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etodroxizine-d8 is a deuterium-labeled derivative of etodroxizine, a first-generation antihistamine belonging to the diphenylmethylpiperazine group. It is primarily used in proteomics research due to its unique properties. The molecular formula of this compound is C23H23D8ClN2O3, and it has a molecular weight of 427.01 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of etodroxizine-d8 involves the incorporation of deuterium atoms into the etodroxizine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production process is optimized to minimize impurities and ensure consistency in the deuterium labeling .
化学反応の分析
Types of Reactions
Etodroxizine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the molecule is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of deuterated alcohols.
Substitution: Formation of substituted derivatives with different nucleophiles.
科学的研究の応用
Etodroxizine-d8 is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of etodroxizine and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of etodroxizine.
Medicine: Utilized in research to understand the pharmacological effects and therapeutic potential of etodroxizine.
作用機序
Etodroxizine-d8, like its parent compound etodroxizine, acts as an antihistamine by blocking histamine H1 receptors. This prevents the binding of histamine, a compound involved in allergic reactions, thereby reducing symptoms such as itching, swelling, and redness. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .
類似化合物との比較
Etodroxizine-d8 can be compared with other deuterium-labeled antihistamines and similar compounds in the diphenylmethylpiperazine group. Some similar compounds include:
Hydroxyzine: Another first-generation antihistamine with similar sedative effects.
Pipoxizine: A related compound with comparable antihistamine properties.
Meclizine: Used for motion sickness and vertigo, sharing structural similarities with etodroxizine
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements in research applications.
特性
分子式 |
C23H31ClN2O3 |
|---|---|
分子量 |
427.0 g/mol |
IUPAC名 |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2 |
InChIキー |
VUFOCTSXHUWGPW-BGKXKQMNSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1CCOCCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] |
正規SMILES |
C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)









![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
